molecular formula C12H14ClN3O B11861091 4-Ethoxyquinoline-2-carboximidamide hydrochloride CAS No. 1179359-92-2

4-Ethoxyquinoline-2-carboximidamide hydrochloride

Cat. No.: B11861091
CAS No.: 1179359-92-2
M. Wt: 251.71 g/mol
InChI Key: DFMWKLOLWPWNCK-UHFFFAOYSA-N
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Description

4-Ethoxyquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C12H14ClN3O. It is known for its unique structure, which includes a quinoline ring substituted with an ethoxy group and a carboximidamide group.

Preparation Methods

The synthesis of 4-Ethoxyquinoline-2-carboximidamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which is then subjected to ethoxylation to introduce the ethoxy group at the 4-position.

    Carboximidamide Formation: The next step involves the introduction of the carboximidamide group at the 2-position of the quinoline ring. This is usually achieved through a series of reactions involving nitration, reduction, and subsequent conversion to the carboximidamide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Ethoxyquinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.

    Substitution: The ethoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

4-Ethoxyquinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxyquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

4-Ethoxyquinoline-2-carboximidamide hydrochloride can be compared with other quinoline derivatives, such as:

    4-Hydroxyquinoline-2-carboximidamide: Similar structure but with a hydroxy group instead of an ethoxy group.

    4-Methoxyquinoline-2-carboximidamide: Similar structure but with a methoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

1179359-92-2

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

4-ethoxyquinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H13N3O.ClH/c1-2-16-11-7-10(12(13)14)15-9-6-4-3-5-8(9)11;/h3-7H,2H2,1H3,(H3,13,14);1H

InChI Key

DFMWKLOLWPWNCK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=CC=CC=C21)C(=N)N.Cl

Origin of Product

United States

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